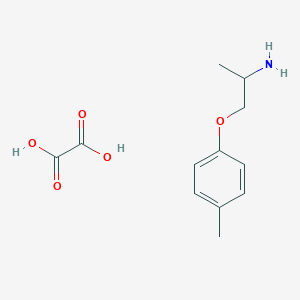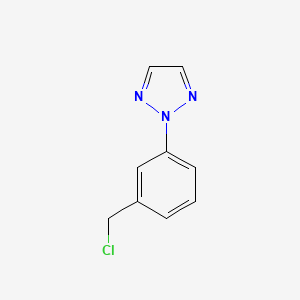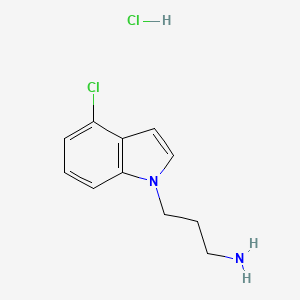
4-Chloro-6-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine
Descripción general
Descripción
4-Chloro-6-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine is a compound that contains a ketone group (ethan-1-one), a phenyl group, a pyridine ring, a chlorophenyl group, and a trifluoromethyl group . It is a derivative of 4-(Trifluoromethyl)pyridine .
Synthesis Analysis
The synthesis of this compound involves several steps. Tetrahydrofuran, 2,4-dichloro-6-(6-trifluoromethyl-pyridin-2-yl), 3,5-triazine 19, 4-amino-2-(trifluoromethyl)pyridine, and NaHCO3 were added to the reaction tank at a temperature of 20–35 °C. The resultant mixture was heated to reflux (75–80 °C) for 20–24 hours .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It contains a ketone group (ethan-1-one), a phenyl group, a pyridine ring, a chlorophenyl group, and a trifluoromethyl group .Chemical Reactions Analysis
The chloride in the compound was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical and Chemical Properties Analysis
The density of this compound is predicted to be 1.656±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Functionalization of Pyrimidines for Carboxylic Acid Synthesis : A study by Schlosser, Lefebvre, and Ondi (2006) demonstrated the production of 5-carboxylic acids from trifluoromethyl and chlorine-substituted pyrimidines. They achieved this through halogen/metal permutation and carboxylation processes, with specific mention of using 4-chloro-6-(trifluoromethyl)pyrimidine as a substrate in satisfactory yields (Schlosser, Lefebvre, & Ondi, 2006).
Applications in Nonlinear Optics : Hussain et al. (2020) explored the electronic and nonlinear optical properties of pyrimidine derivatives, including those similar to 4-chloro-6-(trifluoromethyl)pyrimidine. They highlighted the significance of pyrimidines in medicine and nonlinear optics, suggesting potential high-tech applications in optoelectronics (Hussain et al., 2020).
Investigating Non-Covalent Interactions in Pyrimidine Derivatives : Zhang et al. (2018) synthesized and characterized compounds involving 4-chloro-6-methoxypyrimidine, a structurally similar compound to 4-chloro-6-(trifluoromethyl)pyrimidine. They analyzed non-covalent interactions in these compounds, providing insights into their molecular behavior (Zhang et al., 2018).
Tritiation of Pyrimidine Derivatives : Măntescu, Genunche, and Balaban (1965) studied the tritiation of various pyrimidine derivatives, including 4-chloro-6-hydroxypyrimidine, indicating potential applications in labeling and tracing biochemical processes (Măntescu, Genunche, & Balaban, 1965).
Synthesis and Optical Properties for OLED Applications : Chang et al. (2013) synthesized new classes of heteroleptic Ir(III) metal complexes using pyrimidine chelates, including compounds related to 4-chloro-6-(trifluoromethyl)pyrimidine. They discussed their application in high-performance organic light-emitting diodes (OLEDs) (Chang et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Trifluoromethylpyridines, including 4-Chloro-6-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine, have been used in the agrochemical and pharmaceutical industries. They have been found in more than 50% of the pesticides launched in the last two decades. It is expected that many novel applications of TFMP will be discovered in the future .
Propiedades
IUPAC Name |
4-chloro-6-[6-(trifluoromethyl)pyridin-3-yl]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N3/c11-9-3-7(16-5-17-9)6-1-2-8(15-4-6)10(12,13)14/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVHCYYYFHRZOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=NC=N2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-((Methylamino)methyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride](/img/structure/B8076298.png)

![3-(Piperidin-4-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride](/img/structure/B8076312.png)
![3-(Pyrrolidin-2-yl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride](/img/structure/B8076326.png)
![3-(Pyrrolidin-3-yl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride](/img/structure/B8076330.png)

![6-(3-Methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine](/img/structure/B8076360.png)
![6-(Benzyloxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8076361.png)
![6,7,8,8A-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine](/img/structure/B8076369.png)
